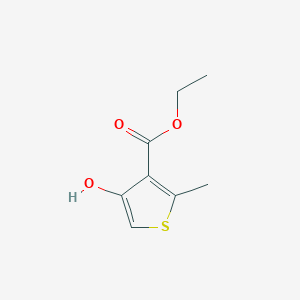

Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 4-hydroxy-2-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-3-11-8(10)7-5(2)12-4-6(7)9/h4,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPCKKGNETVBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40305384 | |

| Record name | ethyl 4-hydroxy-2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-82-9 | |

| Record name | NSC170617 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-hydroxy-2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details the most pertinent synthetic methodology, the Fiesselmann thiophene synthesis, elucidating the underlying reaction mechanism and critical experimental parameters. A step-by-step experimental protocol, characterization data, and a discussion of the compound's relevance in the pharmaceutical landscape are presented to equip researchers and drug development professionals with the necessary knowledge for its preparation and utilization.

Introduction: The Significance of the Thiophene Scaffold

Thiophene and its derivatives are foundational heterocyclic scaffolds in medicinal chemistry, renowned for their diverse pharmacological activities.[1][2] The thiophene nucleus is a key structural component in numerous FDA-approved drugs, underscoring its importance in the development of novel therapeutics.[2] These compounds exhibit a wide array of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The unique electronic and structural characteristics of the thiophene ring enable it to act as a versatile pharmacophore, capable of engaging with a variety of biological targets.

Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate, the subject of this guide, is a polysubstituted thiophene with functional groups that make it an attractive building block for the synthesis of more complex molecules. The presence of a hydroxyl group, a methyl group, and an ethyl carboxylate moiety offers multiple points for chemical modification, allowing for the exploration of a broad chemical space in the quest for new drug candidates.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate, suggests a convergent synthetic strategy. The thiophene ring can be disconnected at the C-S and C2-C3 bonds, leading to two key synthons: an α-mercapto ester and a β-keto ester. This disconnection points directly to the Fiesselmann thiophene synthesis as the most logical and efficient approach for its construction.

Caption: Simplified workflow of the Fiesselmann synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Ethyl 2-mercaptopropionate | ≥97% | Commercially Available |

| Ethyl acetoacetate | Reagent Grade | Commercially Available |

| Sodium Ethoxide | ≥95% | Commercially Available |

| Absolute Ethanol | Anhydrous | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Hydrochloric Acid | 2 M | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | |

| Anhydrous Magnesium Sulfate | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Thiol: Ethyl 2-mercaptopropionate (1.0 equivalent) is added dropwise to the stirred solution of sodium ethoxide at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the thiolate.

-

Addition of β-Keto Ester: Ethyl acetoacetate (1.0 equivalent) is then added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 2 M hydrochloric acid to a pH of approximately 3-4.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate as a solid.

Characterization Data

The structure of the synthesized Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate can be confirmed by various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the methyl group on the thiophene ring, a singlet for the C5-proton of the thiophene ring, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the thiophene ring (including the hydroxyl- and methyl-substituted carbons), and the carbons of the ethyl group. |

| FT-IR | Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-S stretching vibrations of the thiophene ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₀O₃S). |

Applications in Drug Discovery and Development

4-Hydroxythiophene derivatives are valuable intermediates in the synthesis of a variety of biologically active compounds. The hydroxyl group can serve as a handle for further functionalization, allowing for the introduction of diverse substituents to modulate the pharmacological properties of the molecule. Thiophene-based compounds have shown promise as inhibitors of various enzymes and receptors implicated in disease. [2]The structural motif of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate makes it a promising starting point for the development of novel therapeutic agents in areas such as oncology, inflammation, and infectious diseases.

Conclusion

The Fiesselmann thiophene synthesis provides an efficient and direct route to Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate. This technical guide has outlined the key aspects of this synthesis, from the underlying mechanism to a detailed experimental protocol. The provided information is intended to serve as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry, facilitating the synthesis and further exploration of this important class of heterocyclic compounds for drug discovery and development.

References

-

Khanum, S. A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(4), x210351. [Link]

-

Kogami, M., & Watanabe, N. (2011). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Chemical & Pharmaceutical Bulletin, 59(6), 797-798. [Link]

-

Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. [Link]

-

ResearchGate. (2017). How do we do retrosynthesis and synthesis approach of ethyl 6-mercapto-4-(2-methoxyethyl)hexanoate? [Link]

-

Khanum, S. A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. ResearchGate. [Link]

- Google Patents. (2009).

-

ResearchGate. (n.d.). Base catalyzed condensation reaction between salicylaldehyde and ethyl acetoacetate to yield 3-acetylcoumarin (1). [Link]

-

PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

-

YouTube. (2023). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. [Link]

-

WordPress.com. (2024). Ethyl Acetoacetate: Synthesis & Applications. [Link]

-

Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. [Link]

-

Rasayan J. Chem. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

- Google Patents. (1989).

- Google Patents. (1958).

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a). [Link]

-

Wikipedia. (n.d.). Fiesselmann thiophene synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Ethyl 2-Mercaptopropionate: A Key Intermediate for Chemical Synthesis. [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document outlines a robust theoretical framework for predicting its solubility based on its structural attributes. Furthermore, a detailed, field-proven experimental protocol for accurately determining its solubility in a range of organic solvents is presented. This guide is intended to equip researchers and drug development professionals with the necessary tools and understanding to effectively characterize and utilize this promising thiophene derivative.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of drug discovery and development, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is ensuring that the molecule can be effectively delivered to its site of action in the body. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of this process.[1] For orally administered drugs, insufficient aqueous solubility can lead to poor absorption, low bioavailability, and ultimately, therapeutic failure.[1]

Thiophene and its derivatives have emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate, with its functionalized thiophene ring, represents a promising building block for the synthesis of novel therapeutic agents.[3] Understanding its solubility profile in various organic solvents is paramount for its progression through the drug development pipeline, from initial synthesis and purification to formulation and in vivo testing.

While extensive data exists for the amino analogue, Ethyl 2-amino-4-methylthiophene-3-carboxylate, specific solubility data for the 4-hydroxy variant remains scarce in the public domain. This guide, therefore, aims to bridge this knowledge gap by providing a predictive analysis of its solubility and a detailed methodology for its empirical determination.

Theoretical Framework for Solubility Prediction

The solubility of a molecule is governed by its physicochemical properties and its interactions with the solvent. The principle of "like dissolves like" provides a foundational understanding: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The structure of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate offers several clues to its potential solubility:

-

Thiophene Ring: The thiophene ring itself is an aromatic heterocycle with moderate polarity. Thiophene is known to be soluble in many organic solvents such as ethanol and ether, but insoluble in water.[2]

-

Hydroxyl Group (-OH): The presence of a hydroxyl group at the 4-position introduces a polar, hydrogen-bond donating and accepting moiety. This will significantly influence its interaction with protic and aprotic polar solvents.

-

Ethyl Ester Group (-COOCH₂CH₃): The ethyl ester group contributes both polarity (due to the carbonyl and ether linkages) and lipophilicity (from the ethyl chain). It can act as a hydrogen bond acceptor.

-

Methyl Group (-CH₃): The methyl group at the 2-position is a non-polar, lipophilic substituent.

Comparison with Ethyl 2-amino-4-methylthiophene-3-carboxylate:

The well-documented amino analogue provides a useful point of comparison. The amino group (-NH₂) is also a polar, hydrogen-bond donating and accepting group. While both -OH and -NH₂ groups enhance polarity, the hydroxyl group is generally considered more polar and a stronger hydrogen bond donor than the amino group. This suggests that Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate may exhibit slightly different solubility characteristics, potentially showing enhanced solubility in protic solvents compared to its amino counterpart.

Predicted Solubility Profile:

Based on this structural analysis, we can predict the following general solubility trends for Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate:

-

High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like lower alcohols (methanol, ethanol).

-

Moderate Solubility: In moderately polar solvents like ethyl acetate, acetone, and dichloromethane.

-

Low to Insoluble: In non-polar solvents such as hexanes and toluene, and in water.

It is crucial to emphasize that these are predictions. Precise, quantitative solubility data can only be obtained through empirical measurement.

Experimental Protocol for Solubility Determination

The following protocol describes a robust and reliable method for determining the equilibrium solubility of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate in various organic solvents using the shake-flask method, a gold standard in the pharmaceutical industry.

Materials and Equipment

-

Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate (high purity)

-

A range of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane, DMSO, DMF) of analytical grade or higher

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Analytical balance (readable to at least 0.1 mg)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate into a series of labeled scintillation vials. An amount that is clearly in excess of what is expected to dissolve should be used to ensure a saturated solution is achieved.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C for standard solubility determination).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). This ensures that the dissolution process has reached equilibrium. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker. Allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes).

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC: Inject the prepared samples and a series of calibration standards of known concentrations of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate. The concentration of the compound in the saturated solution can be determined from the calibration curve.

-

For UV-Vis Spectrophotometry: Measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λmax) for the compound. Use a pre-established calibration curve to determine the concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate.

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) |

| Hexane | 0.1 | < 0.1 |

| Toluene | 2.4 | 5.2 |

| Dichloromethane | 3.1 | 25.8 |

| Ethyl Acetate | 4.4 | 48.3 |

| Acetone | 5.1 | 112.7 |

| Isopropanol | 3.9 | 95.1 |

| Ethanol | 4.3 | 150.5 |

| Methanol | 5.1 | 210.2 |

| Dimethylformamide (DMF) | 6.4 | > 300 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 300 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values are required for accurate characterization.

The interpretation of this data will be crucial for various stages of drug development. For instance, high solubility in a volatile and relatively non-toxic solvent like ethanol would be advantageous for purification by recrystallization. High solubility in solvents like DMSO is beneficial for high-throughput screening assays.

Implications for Drug Development

A thorough understanding of the solubility of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate is not merely an academic exercise; it has profound practical implications:

-

Synthesis and Purification: Knowledge of solubility in different solvents allows for the selection of appropriate solvent systems for reaction work-ups and purification techniques such as crystallization.[4]

-

Pre-formulation Studies: Solubility data is a prerequisite for developing stable and effective dosage forms. It informs the choice of excipients and the feasibility of different formulation strategies (e.g., solutions, suspensions, or solid dispersions).

-

In Vitro and In Vivo Assays: For biological testing, the compound must be dissolved in a vehicle that is compatible with the assay system and non-toxic to cells or animals. Solubility data guides the selection of appropriate solvent systems, such as DMSO for in vitro screens.

-

Structure-Activity Relationship (SAR) Studies: By comparing the solubility of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate with that of its analogues, researchers can gain insights into how structural modifications impact this critical physicochemical property, aiding in the design of future compounds with improved drug-like properties.

Conclusion

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521132, Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

-

Yadav, G., & Singh, R. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1845-1875. Retrieved from [Link]

-

Khanum, G., Fatima, A., Sharma, P., Srivastava, S. K., & Butcher, R. J. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 535–538. Retrieved from [Link]

-

Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL) THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASĀYAN Journal of Chemistry, 16(4), 2304-2312. Retrieved from [Link]

-

Singh, M. V., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Polycyclic Aromatic Compounds, 1-22. Retrieved from [Link]

-

Kumar, S., & Singh, S. K. (2017). Therapeutic importance of synthetic thiophene. Journal of Advanced Scientific Research, 8(1), 01-09. Retrieved from [Link]

-

Asiri, A. M., & Khan, S. A. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Molecules, 15(10), 6777-6785. Retrieved from [Link]

-

Chem-Impex International Inc. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

-

Fevig, T. L., et al. (2001). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Organic Letters, 3(6), 851-853. Retrieved from [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

-

Patil, S. B., et al. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 14(3), 449-455. Retrieved from [Link]

-

Pop, O., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(13), 5183. Retrieved from [Link]

-

ResearchGate (2020). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]

-

ResearchGate (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

-

ResearchGate (n.d.). Properties of Thiophene Derivatives and Solubility. Retrieved from [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 4. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Guide to Thiophene: From Foundational Synthesis to Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The thiophene nucleus, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in modern medicinal chemistry and materials science. Its discovery in 1882 by Victor Meyer as a contaminant in coal tar-derived benzene marked the inception of a rich and evolving field of organic synthesis.[1] The unique electronic properties of the thiophene ring, a bioisostere of benzene, imbue it with the ability to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules, rendering it a "privileged scaffold" in drug discovery.[2] Thiophene derivatives are integral to a wide array of blockbuster drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine, underscoring their profound therapeutic impact.[2] Beyond the realm of medicine, the tunable electronic nature of thiophene has positioned it as a critical building block for organic semiconductors and conductive polymers.[3]

This guide, intended for the practicing chemist, eschews a conventional textbook format. Instead, it is structured to provide a deep, practical understanding of the synthesis of thiophene derivatives, moving from classical ring-forming reactions to modern cross-coupling strategies. The emphasis is on the "why" behind the "how"—elucidating the mechanistic underpinnings and strategic considerations that guide the choice of a synthetic route for a specific application. Each protocol is presented as a self-validating system, grounded in established literature to ensure reliability and reproducibility in the laboratory.

I. Classical Approaches to the Thiophene Core: Building from the Ground Up

The construction of the thiophene ring from acyclic precursors remains a fundamental and powerful strategy in organic synthesis. These classical methods, developed over a century ago, continue to be workhorses in both academic and industrial laboratories.

A. The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis, first reported in 1884, is a robust method for constructing thiophenes from 1,4-dicarbonyl compounds.[4] The reaction is driven by the condensation of the diketone with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[4][5]

Causality Behind Experimental Choices: The choice of sulfurizing agent is critical. Phosphorus pentasulfide is a powerful, albeit harsh, reagent that acts as both a sulfur source and a dehydrating agent.[1][5] Lawesson's reagent is often preferred for its milder nature and better solubility in organic solvents, which can lead to cleaner reactions and higher yields with sensitive substrates.[6] The reaction mechanism involves the initial thionation of one or both carbonyl groups, followed by tautomerization to a thioenol, intramolecular cyclization, and subsequent dehydration to furnish the aromatic thiophene ring.[5][6] It has been demonstrated that the reaction does not proceed through a furan intermediate, but rather via the formation of a thioketone.[7]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylthiophene

This protocol is adapted from the microwave-assisted procedure, which significantly reduces reaction times compared to conventional heating.

Materials:

-

Acetonylacetone (1,4-diketone, 1.0 mmol)

-

Lawesson's Reagent (1.2 mmol)

-

Toluene (10 mL)

-

10 mL microwave reactor vial with a magnetic stir bar

-

Microwave synthesizer

Procedure:

-

To a 10 mL microwave reactor vial, add acetonylacetone (1.0 mmol) and Lawesson's Reagent (1.2 mmol).

-

Add toluene (10 mL) and a magnetic stir bar.

-

Seal the vial securely.

-

Place the vial in the microwave synthesizer and irradiate at 150°C for 15 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes) to yield 2,5-dimethylthiophene.

Expected Yield: >85%

B. The Gewald Aminothiophene Synthesis

The Gewald synthesis, a multicomponent reaction reported in 1966, is arguably the most important method for preparing 2-aminothiophenes.[7] These structures are of immense interest in medicinal chemistry due to their utility as building blocks for constructing libraries of diverse compounds for high-throughput screening.[8] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base.[5]

Causality Behind Experimental Choices: The power of the Gewald reaction lies in its convergent nature. By simply varying the three starting components, a vast array of substituted 2-aminothiophenes can be generated in a single pot, making it ideal for combinatorial chemistry and drug discovery.[8] The mechanism begins with a Knoevenagel condensation between the carbonyl compound and the activated nitrile.[7] This is followed by the addition of sulfur to the α-position of the newly formed alkene, and subsequent intramolecular cyclization onto the nitrile group, which, after tautomerization, yields the final 2-aminothiophene product.[7][9]

Experimental Protocol: L-Proline Catalyzed Gewald Synthesis

This protocol utilizes the environmentally benign and cost-effective organocatalyst L-proline.[10]

Materials:

-

Cyclohexanone (ketone, 1.0 mmol)

-

Malononitrile (activated nitrile, 1.0 mmol)

-

Elemental Sulfur (1.1 mmol)

-

L-Proline (0.1 mmol, 10 mol%)

-

Dimethylformamide (DMF, 5 mL)

-

Round-bottom flask with a magnetic stir bar and condenser

Procedure:

-

To a round-bottom flask, add cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.1 mmol), and L-proline (0.1 mmol).

-

Add DMF (5 mL) and a magnetic stir bar.

-

Attach a condenser and heat the mixture to 60°C with stirring.

-

Maintain the temperature for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

-

The precipitated solid is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

-

The product can be further purified by recrystallization from ethanol if necessary.

Expected Yield: 75-85%[10]

C. The Fiesselmann Thiophene Synthesis

Developed in the 1950s, the Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[11][12]

Causality Behind Experimental Choices: This method is particularly valuable for creating thiophenes with a specific substitution pattern that can be difficult to achieve through other classical methods. The reaction proceeds through a sequence of base-catalyzed conjugate additions. The thiolate, generated from the deprotonation of the thioglycolic acid ester, first adds to the alkyne. A second conjugate addition can occur, followed by an intramolecular Dieckmann condensation to form a five-membered ring. Subsequent elimination and tautomerization lead to the aromatic 3-hydroxythiophene product.[11][12]

Experimental Protocol: Fiesselmann Synthesis of a 3-Hydroxythiophene Derivative

Materials:

-

Methyl propiolate (α,β-acetylenic ester, 1.0 mmol)

-

Methyl thioglycolate (1.0 mmol)

-

Sodium methoxide (NaOMe) in methanol (1.1 mmol)

-

Methanol (10 mL)

-

Round-bottom flask with a magnetic stir bar

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl thioglycolate (1.0 mmol) in methanol (5 mL).

-

Cool the solution in an ice bath and slowly add the solution of sodium methoxide in methanol (1.1 mmol).

-

Stir the mixture for 15 minutes at 0°C.

-

Slowly add a solution of methyl propiolate (1.0 mmol) in methanol (5 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction with a dilute acid (e.g., 1 M HCl) until the pH is approximately 7.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-hydroxythiophene derivative.

Expected Yield: Varies widely depending on substrates, typically in the range of 40-70%.

II. Modern Strategies: Functionalization via Cross-Coupling

While classical methods build the thiophene ring from scratch, modern palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex thiophene derivatives by allowing for the precise and efficient formation of carbon-carbon bonds on a pre-existing thiophene core.

The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of an organoboron species (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[13] This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability and stability of the boronic acid reagents.[14]

Causality Behind Experimental Choices: The Suzuki coupling is the method of choice for synthesizing aryl- and heteroaryl-substituted thiophenes, which are common motifs in pharmaceuticals and organic electronic materials.[3] The choice of catalyst (specifically the phosphine ligand) and base is crucial for achieving high yields, especially with challenging substrates.[15] The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the thienyl halide; (2) Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium(II) center; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the palladium(0) catalyst.[13][14]

Experimental Protocol: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid

Materials:

-

2-Bromothiophene (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Toluene (8 mL) and Water (2 mL)

-

Schlenk flask with a magnetic stir bar and condenser

Procedure:

-

To a Schlenk flask, add 2-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90°C and stir vigorously for 4-8 hours. Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield 2-phenylthiophene.

Expected Yield: >90%

III. Data Presentation: A Comparative Overview of Synthetic Methods

| Method | Starting Materials | Key Reagents | Typical Yields | Scope & Limitations |

| Paal-Knorr | 1,4-Dicarbonyls | P₄S₁₀, Lawesson's Reagent | Good to Excellent (70-95%) | Broad scope for alkyl/aryl substituted thiophenes. Limited by the availability of the 1,4-dicarbonyl starting material. |

| Gewald | Ketone/Aldehyde, Activated Nitrile, Sulfur | Base (e.g., morpholine, L-proline) | Good to Excellent (60-90%) | Excellent for producing 2-aminothiophenes. Ideal for creating diverse libraries. Less effective for non-activated nitriles. |

| Fiesselmann | α,β-Acetylenic Esters, Thioglycolic Acid Esters | Base (e.g., NaOMe) | Moderate to Good (40-70%) | Provides access to 3-hydroxy-2-carboxylate substitution pattern. Yields can be variable. |

| Suzuki | Thienyl Halide/Triflate, Boronic Acid/Ester | Pd Catalyst, Base (e.g., K₂CO₃) | Very Good to Excellent (80-98%) | Excellent for C-C bond formation on the thiophene ring. Sensitive to catalyst choice and reaction conditions. |

IV. Strategic Synthesis: Connecting Method to Application

The choice of synthetic methodology is intrinsically linked to the intended application of the target thiophene derivative.

-

For Drug Discovery & Combinatorial Chemistry: The Gewald synthesis is unparalleled. Its multicomponent nature allows for the rapid generation of large, diverse libraries of 2-aminothiophenes by simply swapping the three starting materials. This is a time and cost-effective strategy to explore a vast chemical space and identify novel bioactive "hits".[8][16]

-

For Functional Materials & Organic Electronics: When constructing conjugated polymers like polythiophenes for applications in organic solar cells or transistors, modern cross-coupling reactions are essential. Methods like Suzuki or Stille coupling allow for the iterative connection of thiophene units to build well-defined oligomers and polymers with tailored electronic properties.[3][17][18] The choice of polymerization method, such as chain-growth (e.g., Grignard metathesis) versus step-growth (e.g., Suzuki), allows for fine control over molecular weight and regioregularity, which are critical for device performance.[18]

-

For Total Synthesis & Access to Specific Scaffolds: Classical methods like the Paal-Knorr and Fiesselmann syntheses are often employed when a specific, often complex, substitution pattern is required that may not be easily accessible through functionalization of a pre-formed ring. They provide a direct route to the core thiophene structure from readily available acyclic precursors.

V. Conclusion

The synthesis of thiophene derivatives has evolved from classical ring-closure reactions to highly sophisticated and versatile cross-coupling methodologies. A thorough understanding of the mechanisms, scope, and limitations of these diverse synthetic tools is paramount for the modern researcher. The ability to strategically select and execute the most appropriate synthetic route—be it a multicomponent Gewald reaction for a drug screening library or a palladium-catalyzed Suzuki coupling for a novel organic semiconductor—is a key determinant of success in the laboratory. As the demand for novel pharmaceuticals and advanced materials continues to grow, the venerable thiophene ring, and the elegant chemistry used to construct and functionalize it, will undoubtedly remain at the forefront of scientific innovation.

References

- Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved January 25, 2026, from [Link]

-

Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. [Link]

-

Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Applications of Thiophene Derivatives as Organic Materials. Retrieved January 25, 2026, from [Link]

- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. (Note: While not a direct search result, this is a foundational review on MCRs, relevant to the discussion on Gewald synthesis in combinatorial chemistry). A similar sentiment is found in the search result on MCR-assisted drug discovery.

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. (Note: While not a direct search result, this is a foundational review on privileged scaffolds, relevant to the introduction). The concept is alluded to in the search results discussing thiophene in medicinal chemistry.

- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871-1876. (Note: While not a direct search result, this is a key paper on Suzuki catalyst development, relevant to the discussion). The importance of catalyst choice is mentioned in several search results.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Note: This is the seminal review by the Nobel laureates). The mechanism is outlined in several search results.

- Fiesselmann, H., & Schipprak, P. (1954). Über die Anlagerung von Thioglykolsäure-ester an Acetylen-dicarbonsäure-ester. Chemische Berichte, 87(6), 835-841.

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100.

- Google Patents. (n.d.). Polythiophenes, process for their preparation and their use.

-

ResearchGate. (n.d.). Substrate scope for Suzuki−Miyaura coupling reaction using the organic−inorganic hybrid gel at RT in water by mild shaking. Retrieved January 25, 2026, from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Combinatorial chemistry: A novel method in drug discovery and its application. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). The Chemistry of Conducting Polythiophenes. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 25, 2026, from [Link]

-

Royal Society of Chemistry. (2022). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved January 25, 2026, from [Link]

-

ChemTube3D. (n.d.). Thiophene formation - Lawesson's reagent. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Paal-Knorr Thiophene Synthesis (Mishra et al., 2011) b) Fiesselmann.... Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. Retrieved January 25, 2026, from [Link]

-

ACS Publications. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Applications of Thiophene Derivatives as Organic Materials. Retrieved January 25, 2026, from [Link]

-

National Institutes of Health. (n.d.). Combinatorial Chemistry in Drug Discovery. Retrieved January 25, 2026, from [Link]

-

Royal Society of Chemistry. (2025). Polythiophenes as electron donors in organic solar cells. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Retrieved January 25, 2026, from [Link]

-

IIP Series. (n.d.). THE SIGNIFICANCE OF COMBINATORIAL CHEMISTRY IN THE DRUG DISCOVERY. Retrieved January 25, 2026, from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). The Chemistry of Conducting Polythiophenes: From Synthesis to Self-Assembly to Intelligent Materials. Retrieved January 25, 2026, from [Link]

-

Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Substrate scope for Suzuki−Miyaura coupling reaction using the.... Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Fiesselmann thiophene synthesis. Retrieved January 25, 2026, from [Link]

-

Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 25, 2026, from [Link]

-

IIP Series. (n.d.). THE SIGNIFICANCE OF COMBINATORIAL CHEMISTRY IN THE DRUG DISCOVERY. Retrieved January 25, 2026, from [Link]

-

ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved January 25, 2026, from [Link]

-

ACS Publications. (2017). Polythiophene: From Fundamental Perspectives to Applications. Retrieved January 25, 2026, from [Link]

-

ACS Publications. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved January 25, 2026, from [Link]

-

YouTube. (2019). Arrow Pushing mechanism in Organic Chemistry. Retrieved January 25, 2026, from [Link]

Sources

- 1. Thiophene synthesis [organic-chemistry.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 5. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 11. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. EP0339340A2 - Polythiophenes, process for their preparation and their use - Google Patents [patents.google.com]

- 18. Polythiophenes as electron donors in organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03154K [pubs.rsc.org]

Reactivity of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate with electrophiles

An In-Depth Technical Guide to the Electrophilic Reactivity of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate

Abstract: This technical guide provides a comprehensive analysis of the reactivity of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate with electrophiles. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocol listing to offer a deep mechanistic understanding of the substrate's electronic characteristics and how they govern reaction outcomes. We will explore the causality behind regioselectivity, provide detailed, field-proven experimental protocols for key electrophilic substitutions, and present a predictive framework for its synthetic transformations. This guide is grounded in authoritative literature on thiophene chemistry, ensuring scientific integrity and practical applicability.

Introduction: The Electronic Landscape of the Thiophene Core

The thiophene ring is an electron-rich aromatic heterocycle, more susceptible to electrophilic attack than benzene.[1][2] Its reactivity is a consequence of the sulfur atom's lone pair participation in the aromatic π-system, which increases the electron density of the ring.[3] In the case of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate, the inherent reactivity of the thiophene core is significantly modulated by three distinct substituents, creating a nuanced electronic landscape that dictates the site of electrophilic attack.

-

4-Hydroxy Group (-OH): This is a powerful activating group due to the oxygen's lone pairs, which can be donated into the ring through resonance (+R effect). As an ortho-, para- director, it strongly enriches the electron density at positions C3 and C5.

-

2-Methyl Group (-CH₃): A weakly activating group that operates through an inductive effect (+I effect) and hyperconjugation, slightly increasing electron density at the adjacent C3 and the remote C5 positions.

-

3-Ethyl Carboxylate Group (-COOEt): This is a deactivating group, withdrawing electron density from the ring through both inductive (-I) and resonance (-R) effects. It acts as a meta-director relative to its own position.

The cumulative effect of these substituents renders the thiophene ring highly activated towards electrophiles, with the C5 position being the overwhelmingly favored site for substitution. The potent activating and directing influence of the 4-hydroxy group is the dominant factor, overriding the effects of the other substituents.

Predicting Regioselectivity: A Mechanistic Rationale

In electrophilic aromatic substitution, the regiochemical outcome is determined by the stability of the cationic intermediate (the sigma complex or arenium ion) formed upon attack by the electrophile.[4][5] For Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate, the only available position for substitution is C5. Attack at this position leads to a highly stabilized sigma complex.

The rationale is as follows:

-

Attack at C5: When an electrophile (E⁺) attacks the C5 position, a positive charge is placed on C4. This positive charge is immediately adjacent to the hydroxyl group.

-

Resonance Stabilization: The lone pair on the hydroxyl oxygen can participate in resonance, delocalizing the positive charge and forming a highly stable oxonium ion intermediate. This resonance contributor is particularly significant and provides substantial stabilization.

-

Deprotonation: Subsequent loss of a proton from C5 re-establishes the aromaticity of the thiophene ring, yielding the 5-substituted product.

This directing effect of a hydroxyl group to the adjacent position is well-documented in analogous systems. For instance, studies on 4-hydroxybenzo[b]thiophen show that electrophilic substitutions such as formylation and bromination occur preferentially at the 5-position.

Sources

- 1. download.e-bookshelf.de [download.e-bookshelf.de]

- 2. The electrophilic aromatic substitution reaction rate for thiophe... | Study Prep in Pearson+ [pearson.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate: A Versatile Building Block for the Synthesis of Novel Heterocyclic Scaffolds

Introduction

The quest for novel heterocyclic compounds remains a cornerstone of modern drug discovery and materials science. Thiophene derivatives, in particular, are privileged scaffolds found in numerous biologically active compounds and functional materials.[1][2] While much attention has been given to aminothiophenes, the synthetic potential of their 4-hydroxy counterparts remains relatively underexplored. This application note introduces Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate as a versatile and reactive building block for the construction of a diverse array of fused heterocyclic systems.

This guide will provide a proposed synthetic route to this valuable intermediate and subsequently detail its application in the synthesis of novel thieno[3,2-b]pyranones, pyrazolothiophenes, and chromenothiophenes. The protocols described herein are grounded in well-established reactivity principles, drawing analogies from the extensively studied chemistry of 4-hydroxycoumarins, which share a similar structural and electronic profile.[3]

Proposed Synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate

The direct synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate is not well-documented in the literature. Therefore, we propose a robust and scalable synthesis via an intramolecular Dieckmann condensation, a reliable method for forming five- and six-membered rings.[2][4] The reaction would proceed through the keto tautomer, Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate, which is expected to exist in equilibrium with the desired enol form.

Reaction Scheme:

Caption: Proposed synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate.

Protocol 1: Synthesis of Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate

This protocol outlines the Dieckmann cyclization of a diester precursor.

Materials:

-

Diethyl 2,2'-thiobis(2-methylpropanoate)

-

Sodium ethoxide (NaOEt)

-

Anhydrous Toluene

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

Procedure:

-

To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous toluene, add diethyl 2,2'-thiobis(2-methylpropanoate) (1 equivalent) dropwise at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~ 5-6).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate, can be purified by column chromatography on silica gel.

Expected Outcome: The product is a cyclic β-keto ester which will exist in equilibrium with its enol tautomer, Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate. The position of this equilibrium can be influenced by the solvent and temperature. Spectroscopic analysis, such as ¹H NMR, can be used to determine the ratio of the two tautomers.[5][6]

Application in the Synthesis of Novel Heterocycles

The reactivity of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate is analogous to that of 4-hydroxycoumarin, making it a valuable precursor for a variety of condensation and addition reactions. The enolic hydroxyl group provides a nucleophilic center, while the C3 position is susceptible to electrophilic attack.

Synthesis of Thieno[3,2-b]pyranones via Knoevenagel Condensation

Fused pyranone systems are common motifs in biologically active natural products.[7] The Knoevenagel condensation of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate with aromatic aldehydes provides a direct route to novel thieno[3,2-b]pyranone derivatives.[8]

Reaction Workflow:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Ethyl 2-methyl-3-oxobutanoate;3-oxobutanoic acid | C11H18O6 | CID 88058985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Mass spectrometry of tautomeric compounds. Part IV. Structure of the molecular ions of 4-hydroxycoumarins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. tandfonline.com [tandfonline.com]

Technical Support Center: Synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers engaged in the synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate. We address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Recommended Synthetic Pathway

Direct single-step synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate is not prominently described in the literature. A robust and reliable two-step approach is recommended, beginning with the well-established Gewald reaction to synthesize a key intermediate, followed by a diazotization and hydrolysis sequence.

Overall Workflow:

Caption: Proposed two-step synthesis workflow.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Step 1: Gewald Reaction Issues

Question 1: My Gewald reaction yield is very low, or I isolated no product. What went wrong?

Answer: This is a common issue in multicomponent reactions and can be attributed to several factors:

-

Causality 1: Ineffective Base Catalysis. The initial step of the Gewald reaction is a Knoevenagel condensation, which is base-catalyzed.[1] An inappropriate or weak base will stall the reaction at the outset. While a very strong base can promote side reactions, a base that is too weak will not facilitate the initial condensation efficiently.

-

Solution 1a: Base Selection. Use a moderately strong secondary amine base like morpholine or diethylamine.[2][3] These have proven effective in facilitating the reaction without promoting excessive side product formation. Triethylamine can also be used.[4]

-

Solution 1b: Base Stoichiometry. Ensure at least a catalytic amount of the base is present. Some protocols suggest using the base as the solvent or in significant molar excess to drive the reaction.[5]

-

Causality 2: Poor Quality of Sulfur. Elemental sulfur can exist in various allotropic forms. Finely powdered, dry sulfur (S₈) is recommended for better dispersion and reactivity in the reaction medium.[6]

-

Solution 2: Use high-purity, finely milled sulfur. If clumping is observed, briefly grind the sulfur in a mortar and pestle before addition.

-

Causality 3: Incorrect Reaction Temperature. The reaction requires thermal energy but is sensitive to overheating. Temperatures that are too low will result in a sluggish reaction, while excessive heat can lead to polymerization and the formation of tarry byproducts.

-

Solution 3: Maintain a consistent temperature, typically between 45-65°C.[2][5] Use an oil bath and a contact thermometer for precise temperature control. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Question 2: The reaction mixture turned into a dark, intractable tar. Can it be salvaged?

Answer: Unfortunately, extensive tar formation usually indicates irreversible side reactions, and salvaging the product is unlikely. This issue typically stems from incorrect stoichiometry or thermal runaway.

-

Causality 1: Knoevenagel Condensation Failure. The first step is the condensation between ethyl acetoacetate (the ketone component) and ethyl cyanoacetate (the active methylene component, though in this case, ethyl acetoacetate serves both roles) to form an intermediate.[1] If this intermediate does not form correctly before the addition and reaction of sulfur, undesired polymerization pathways can dominate.

-

Solution 1: Modify the order of addition. Premix the ethyl acetoacetate and the base in the solvent and stir for a short period (15-20 minutes) at a slightly elevated temperature (around 40°C) before adding the sulfur. This ensures the formation of the necessary enolate for the subsequent steps.

-

Causality 2: Reaction Exotherm. While generally not a runaway reaction on a lab scale, localized overheating can occur, especially with poor stirring.

-

Solution 2: Ensure vigorous and efficient stirring throughout the reaction. For larger-scale reactions, consider adding the most reactive components (like the base) dropwise to control any exotherm.

Step 2: Diazotization & Hydrolysis Issues

Question 3: After adding sodium nitrite, I don't get a successful conversion to the hydroxy-thiophene upon heating. Why?

Answer: This step hinges on the successful formation and subsequent decomposition of a diazonium salt.

-

Causality 1: Unstable Diazonium Salt. Thiophene diazonium salts can be less stable than their benzene analogues. The reaction must be kept at a low temperature (typically -5 to 5°C) during the addition of sodium nitrite to prevent premature decomposition.[7]

-

Solution 1: Use an ice-salt bath to maintain the temperature below 5°C during diazotization. Add the aqueous sodium nitrite solution slowly and dropwise, monitoring the temperature closely.

-

Causality 2: Incorrect pH. Diazotization of primary aromatic amines requires a strong acidic medium to generate the necessary nitrous acid (HNO₂) in situ and to prevent unwanted coupling reactions.[8]

-

Solution 2: Use a strong acid like H₂SO₄ or HCl. Ensure the 2-aminothiophene precursor is fully dissolved and protonated in the acid before cooling and beginning the nitrite addition.

Question 4: The final product is highly colored, suggesting impurities. What are they and how can I remove them?

Answer: Colored impurities in this reaction are often azo compounds, formed by the reaction of the diazonium salt with an unreacted aminothiophene or the phenol product itself.[9]

-

Causality: Incomplete Diazotization or Excess Phenol. If the diazotization is not complete, the remaining amino groups can act as coupling partners. Similarly, the newly formed hydroxy-thiophene can couple with the diazonium salt.

-

Solution:

-

Ensure a slight molar excess of sodium nitrite to drive the diazotization to completion.

-

Keep the temperature low during diazotization to minimize coupling.

-

Purify the final product using column chromatography on silica gel. A non-polar to polar solvent gradient (e.g., hexane/ethyl acetate) should effectively separate the desired hydroxy-thiophene from more polar azo dyes.

-

Part 2: Frequently Asked Questions (FAQs)

Q1: Which base is optimal for the Gewald reaction? A1: Morpholine is frequently cited and provides a good balance of reactivity and selectivity, often leading to cleaner reactions and yields in the 70-85% range.[2] Diethylamine is also a very common and effective choice.[5]

Q2: Can I use a different starting material instead of ethyl acetoacetate? A2: Yes, the Gewald reaction is highly versatile.[10] However, for the synthesis of the title compound, ethyl acetoacetate is the logical choice as it provides the required ethyl 3-carboxylate and the 2-methyl group in a single molecule. Using a different ketone would change the substituent at the 2-position.

Q3: What are the critical safety precautions for this synthesis? A3:

-

Gewald Reaction: The reaction releases hydrogen sulfide (H₂S) as a byproduct, which is toxic and has a strong, unpleasant odor. This reaction must be performed in a well-ventilated fume hood.

-

Diazotization: Diazonium salts can be explosive when isolated and dry. Never attempt to isolate the diazonium salt intermediate. Use it directly in the solution. The reaction also evolves nitrogen gas, so the reaction vessel should not be sealed.[9]

Q4: How can I monitor the progress of the reactions? A4: Thin Layer Chromatography (TLC) is the best method.

-

Gewald Reaction: Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The product, Ethyl 2-amino-4-methylthiophene-3-carboxylate, will be UV active and should have a distinct Rf value compared to the starting materials.

-

Hydrolysis: The final hydroxy-thiophene product should be more polar than the amino-thiophene intermediate. You should see the disappearance of the starting material spot and the appearance of a new, lower-Rf spot.

Part 3: Experimental Protocols & Data

Optimized Conditions for Gewald Reaction

| Parameter | Recommended Value/Reagent | Rationale / Citation |

| Ketone/Ester | Ethyl acetoacetate | Provides the C4 backbone and desired substituents. |

| Sulfur Source | Elemental Sulfur (S₈), fine powder | Standard reagent for the Gewald thiophene synthesis.[6] |

| Base Catalyst | Morpholine | Provides high yields and clean reaction profiles.[2] |

| Solvent | Ethanol or Methanol | Common protic solvents that facilitate the reaction.[2] |

| Reagent Ratio | 1:1:1.1 (Acetoacetate:Sulfur:Base) | A slight excess of base can help drive the reaction. |

| Temperature | 45 - 55 °C | Optimal range to ensure reaction completion while minimizing tar formation.[2] |

| Reaction Time | 2 - 4 hours | Monitor by TLC for completion.[5] |

| Expected Yield | 70 - 85% | Reported yields for similar substrates under these conditions.[2] |

Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (60 mL).

-

Add ethyl acetoacetate (0.1 mol, ~12.7 mL) and morpholine (0.1 mol, ~8.7 mL).

-

Stir the mixture and add finely powdered elemental sulfur (0.1 mol, 3.2 g) in one portion.

-

Heat the reaction mixture to 50°C using a thermostatically controlled oil bath.

-

Maintain stirring at 50°C for 3 hours. Monitor the reaction's progress by TLC.

-

After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from hot ethanol to yield white or pale yellow crystals.

Protocol 2: Synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate

-

In a 250 mL three-necked flask, dissolve the Ethyl 2-amino-4-methylthiophene-3-carboxylate (0.05 mol) in a mixture of concentrated sulfuric acid (15 mL) and water (50 mL). Stir until a clear solution is obtained.

-

Cool the flask in an ice-salt bath to between 0°C and 5°C.

-

In a separate beaker, dissolve sodium nitrite (NaNO₂; 0.055 mol, 3.8 g) in water (20 mL).

-

Add the sodium nitrite solution dropwise to the cooled thiophene solution over 30 minutes, ensuring the temperature never exceeds 5°C .

-

After the addition is complete, stir the mixture in the cold for an additional 20 minutes.

-

To induce hydrolysis, remove the ice bath and gently warm the reaction mixture to 50-60°C. Vigorous evolution of nitrogen gas will be observed.[9]

-

Maintain this temperature until gas evolution ceases (approximately 1 hour).

-

Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.

Part 4: Mechanistic Visualization

Gewald Reaction Mechanism

Caption: Key stages of the Gewald aminothiophene synthesis.[1]

References

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. PubMed. Available at: [Link]

-

2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. National Institutes of Health. Available at: [Link]

-

Gewald reaction - Wikipedia. Wikipedia. Available at: [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Available at: [Link]

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate. ResearchGate. Available at: [Link]

-

SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available at: [Link]

-

Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. Available at: [Link]

- Preparation method of derivatives of 2-aminothiophene-3 formamide. Google Patents.

-

Diazotisation. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of ethyl 2-(4-hydroxyphenylamino)-4-phenylthiophene-3-carboxylate. ResearchGate. Available at: [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

-

The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SciRP.org. Available at: [Link]

-

APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Available at: [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. Research Square. Available at: [Link]

-

14.4: Diazotization of Amines. Chemistry LibreTexts. Available at: [Link]

-

Reactions of Diazonium Salts. Chemistry LibreTexts. Available at: [Link]

-

2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene - Google Patents [patents.google.com]

- 4. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]

- 5. ijpbs.com [ijpbs.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diazotisation [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of its synthesis and address common challenges encountered in the laboratory.

I. Overview of the Primary Synthetic Route: The Fiesselmann Thiophene Synthesis

The most common and effective method for synthesizing Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate is a variation of the Fiesselmann thiophene synthesis. This reaction involves the base-catalyzed condensation of a β-ketoester, such as ethyl acetoacetate, with an α-mercaptoester, like ethyl thioglycolate. The reaction proceeds through a thioether intermediate, followed by an intramolecular Dieckmann-type cyclization to form the thiophene ring.

The overall transformation is as follows:

Ethyl Acetoacetate + Ethyl Thioglycolate --(Base)--> Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate

Understanding the mechanism is crucial for effective troubleshooting. The key steps involve the formation of a thioether, followed by a base-mediated intramolecular condensation to form the thiophene ring. A critical final step is the tautomerization to the stable 4-hydroxy form.

Visualizing the Reaction Pathway

Caption: Fiesselmann synthesis workflow for the target molecule.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended base for this synthesis, and why is its choice critical?

A1: The choice of base is a critical parameter in the Fiesselmann synthesis. A moderately strong base is required to facilitate both the initial thioether formation and the subsequent intramolecular condensation. Sodium ethoxide (NaOEt) in ethanol is a commonly used and effective base for this transformation. The use of a weaker base, such as triethylamine, may result in a sluggish reaction and incomplete conversion. Conversely, an overly strong base, like sodium hydride (NaH) in an aprotic solvent, can lead to the formation of multiple side products due to competing deprotonation at various sites on the starting materials and intermediates.

Q2: My reaction is sluggish and gives a low yield. What are the likely causes?

A2: A sluggish reaction and low yield can often be attributed to several factors:

-

Base Stoichiometry and Quality: Ensure that at least two equivalents of a strong base, such as sodium ethoxide, are used. The first equivalent is consumed in the deprotonation of the thioglycolate, and the second is required for the Dieckmann condensation. The base should be fresh and anhydrous, as moisture can quench the base and hinder the reaction.

-

Reaction Temperature: While the initial thioether formation can often be performed at room temperature, the cyclization step may require heating. A gentle reflux in ethanol is typically sufficient.

-

Purity of Starting Materials: Impurities in the ethyl acetoacetate or ethyl thioglycolate can interfere with the reaction. It is advisable to use freshly distilled starting materials.

Q3: I am observing a significant amount of a byproduct with a similar polarity to my product. What could it be?